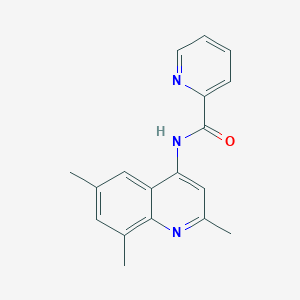

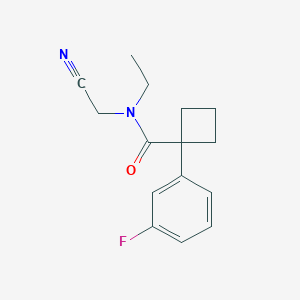

N-(2,6,8-trimethylquinolin-4-yl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

There is a study that discusses the synthesis of Zn (II) complexes with quinoline supported amidate ligands . The complexes were synthesized by deprotonation of the ligands and characterized by IR, NMR, and Single crystal X-ray crystallography .Molecular Structure Analysis

The molecular structure of “N-(2,6,8-trimethylquinolin-4-yl)picolinamide” consists of 18 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.Chemical Reactions Analysis

A sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA)2 has been reported . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA)2 .Physical and Chemical Properties Analysis

The physical and chemical properties of picolinamide, a related compound, include a density of 1.2±0.1 g/cm3, boiling point of 334.4±15.0 °C at 760 mmHg, and vapour pressure of 0.0±0.7 mmHg at 25°C .Applications De Recherche Scientifique

Cobalt-Catalyzed Synthesis of Isoquinolines

Picolinamide has been utilized as a traceless directing group in the cobalt-catalyzed oxidative annulation of benzylamides with alkynes to synthesize isoquinolines through C-H/N-H bond activation. This method exhibits good functional group tolerance and excellent regioselectivity, showing the potential for synthesizing complex organic compounds efficiently (Kuai et al., 2017).

Organocatalytic Enantioselective Reactions

In the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, picolinamide derivatives have been employed in asymmetric Pictet-Spengler reactions, leading to the synthesis of natural products and synthetic drugs with high enantiomeric purity. This demonstrates the role of picolinamide in facilitating stereoselective organic synthesis (Mons et al., 2014).

Dialkylaluminum Amidate Complexes

The reactions of N-(2-methylquinolin-8-yl)picolinamide with dialkylaluminum led to the formation of organoaluminum amidate complexes, which were shown to catalyze the ring-opening polymerization of ε-caprolactone, highlighting a potential application in polymer chemistry (Zhang et al., 2011).

Anticancer Activity

Picolinamide ligands in novel rhodium, iridium, and ruthenium complexes have shown promising cytotoxicities against cancer cells, with variations in halide substituents significantly affecting their activities. This suggests potential applications in developing new anticancer agents (Almodares et al., 2014).

Inhibition of Poly (ADP-ribose) Synthetase

Picolinamide has been identified as a strong inhibitor of poly (ADP-ribose) synthetase, offering protection against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets. This suggests its potential therapeutic application in diabetes-related cellular damage (Yamamoto & Okamoto, 1980).

Mécanisme D'action

Target of Action

The primary target of the compound N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide, also known as N-(2,6,8-trimethylquinolin-4-yl)picolinamide, is the lipid-transfer protein Sec14p . This protein plays a crucial role in the regulation of lipid metabolism in cells .

Mode of Action

N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide interacts with its target, the Sec14p protein, by binding to it . This binding inhibits the function of Sec14p, leading to changes in lipid metabolism within the cell .

Biochemical Pathways

The inhibition of Sec14p by N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide affects the lipid metabolism pathway . This can lead to downstream effects such as changes in cell membrane composition and function, potentially affecting various cellular processes .

Result of Action

The molecular and cellular effects of N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide’s action primarily involve changes in lipid metabolism due to the inhibition of Sec14p . These changes can affect various cellular processes, potentially leading to altered cell function .

Safety and Hazards

Orientations Futures

A novel series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated on human cancer cell lines. Among them, one compound displayed potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines, even better than sorafenib . This suggests potential future directions for the development of “N-(2,6,8-trimethylquinolin-4-yl)picolinamide” and related compounds in cancer treatment.

Analyse Biochimique

Biochemical Properties

It has been suggested that similar pyridine dicarboxamide ligands have been involved in complexation reactions with copper (II), forming mono-, di-, tri-, and tetranuclear copper complexes . This suggests that N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide may interact with metal ions in biochemical reactions.

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation

Propriétés

IUPAC Name |

N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-11-8-12(2)17-14(9-11)16(10-13(3)20-17)21-18(22)15-6-4-5-7-19-15/h4-10H,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTJFFNCOUGUQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile](/img/structure/B2605927.png)

![N-(sec-butyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2605928.png)

![1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B2605930.png)

![2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2605932.png)

![1-[3-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2605933.png)

![3-isopentyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2605934.png)

![7-Methoxyspiro[3,4-dihydro-2H-1-benzothiepine-5,2'-oxirane]](/img/structure/B2605936.png)

![N-[(1-Hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide](/img/structure/B2605941.png)

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B2605943.png)